molecular formula C20H23N3S B4541405 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea

Cat. No. B4541405
M. Wt: 337.5 g/mol
InChI Key: UGXKXTCDRXDCLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocyanates. While specific information on the synthesis of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea is not directly available, analogous processes can be inferred from related research. For example, Yusof et al. (2010) reported the synthesis of N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea derivatives characterized by IR, 1H NMR, and X-ray diffraction methods, indicating a common approach for thiourea synthesis that might be applicable here (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is critical for understanding their reactivity and physical properties. For instance, Dmitriev et al. (2011) explored the recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, highlighting the importance of molecular conformation in chemical reactivity (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011). Such structural analyses can provide insights into the behavior of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, largely due to the reactivity of the thiourea group. They are known for their role in cycloaddition reactions, as demonstrated by Xie et al. (2019), who reported on the [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea, leading to the formation of 2-amino-4,5-dihydrothiophenes (Xie, Zhao, Qin, Suo, Qu, & Guo, 2019). This reactivity may be relevant to the synthesis and modification of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. While specific data on N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea are not available, studies on related compounds, like the work by Yusof et al. (2011) on 1-(4-chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea, provide valuable context on how substituent groups influence these properties (Yusof, Ahmad Mushtari, Kadir, & Yamin, 2011).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are integral to their chemical behavior and applications. Safin et al. (2008) explored the complexes of N-thiophosphorylthiourea with various metals, indicating the potential coordination chemistry of thiourea derivatives (Safin, Babashkina, Gimadiev, Bolte, Pinus, Krivolapov, & Litvinov, 2008). Such information is relevant for understanding the chemical versatility of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-propan-2-ylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3S/c1-14(2)15-7-9-17(10-8-15)23-20(24)21-12-11-16-13-22-19-6-4-3-5-18(16)19/h3-10,13-14,22H,11-12H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKXTCDRXDCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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